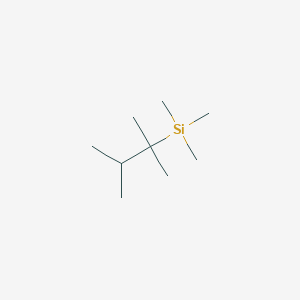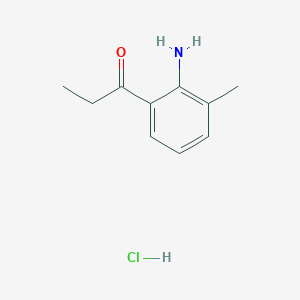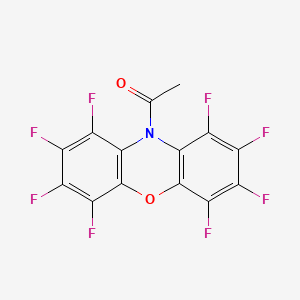![molecular formula C15H12N4O4S B14363125 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole CAS No. 91709-02-3](/img/no-structure.png)
1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole is an organic compound with the molecular formula C13H8N4O4S. This compound is characterized by the presence of a benzimidazole core substituted with a 2-ethyl group and a 2,4-dinitrophenylsulfanyl moiety. It is a part of a class of compounds known for their diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole typically involves the reaction of 2-ethyl-1H-benzimidazole with 2,4-dinitrophenylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the dinitrophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the dinitrophenyl group.
Substitution: Substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Similar Compounds:
- 2-[(2,4-Dinitrophenyl)sulfanyl]-1H-benzimidazole
- 1-[(2-Nitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole
- 1-[(4-Nitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole
Comparison: this compound is unique due to the presence of both the 2-ethyl group and the 2,4-dinitrophenylsulfanyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the dinitrophenyl group enhances its reactivity and potential biological activity compared to similar compounds with only a nitrophenyl group.
Propriétés
| 91709-02-3 | |
Formule moléculaire |
C15H12N4O4S |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)sulfanyl-2-ethylbenzimidazole |
InChI |
InChI=1S/C15H12N4O4S/c1-2-15-16-11-5-3-4-6-12(11)17(15)24-14-8-7-10(18(20)21)9-13(14)19(22)23/h3-9H,2H2,1H3 |
Clé InChI |
NKJBEIDEASLXDT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=CC=CC=C2N1SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)







